molecular formula C20H30O B011935 5,6-Dihydroretinal CAS No. 19907-28-9

5,6-Dihydroretinal

Cat. No.: B011935
CAS No.: 19907-28-9
M. Wt: 286.5 g/mol
InChI Key: UREHIXRTGAZOND-BOOMUCAASA-N
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Description

5,6-Dihydroretinal: is a synthetic derivative of retinal, a form of vitamin A aldehyde. It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the retinal molecule. This modification results in a compound with unique photochemical properties, making it a valuable subject of study in various scientific fields, including biochemistry and photobiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroretinal typically involves the hydrogenation of retinal. The process begins with the preparation of all-trans retinal, which is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature, resulting in the selective reduction of the 5,6-double bond to yield this compound .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of high-purity retinal and the controlled hydrogenation process to ensure the selective reduction of the desired double bond .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroretinal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Dihydroretinal has several scientific research applications:

    Biochemistry: It is used to study the photochemical properties of visual pigments and their analogues.

    Photobiology: It serves as a model compound to investigate the mechanisms of light-induced reactions in biological systems.

    Medicine: Research on this compound contributes to understanding retinal diseases and developing potential treatments.

    Industry: It is used in the development of light-sensitive materials and devices

Mechanism of Action

The mechanism of action of 5,6-Dihydroretinal involves its interaction with opsin proteins to form visual pigments. Upon absorption of light, the compound undergoes isomerization, leading to a conformational change in the opsin protein. This change triggers a cascade of biochemical events, ultimately resulting in visual signal transduction. The molecular targets include the retinal-binding site of opsin proteins, and the pathways involved are those related to the visual cycle .

Comparison with Similar Compounds

Uniqueness of 5,6-Dihydroretinal: this compound is unique due to the absence of the double bond between the 5th and 6th carbon atoms, which alters its photochemical behavior. This modification makes it a valuable tool for studying the structure-function relationships in visual pigments and exploring new applications in photobiology and medicine .

Properties

CAS No.

19907-28-9

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13-

InChI Key

UREHIXRTGAZOND-BOOMUCAASA-N

SMILES

CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C

Isomeric SMILES

CC1CCCC(C1/C=C/C(=C\C=C\C(=C/C=O)\C)/C)(C)C

Canonical SMILES

CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C

72535-16-1

Synonyms

5,6-dihydroretinal
5,6-dihydroretinal, (cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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